6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid
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Overview
Description
6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid is a complex organic compound featuring an indole moiety substituted with a bromine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid typically involves multiple steps, starting with the bromination of indole to obtain 5-bromoindoleThe reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: The bromine atom can be reduced to hydrogen, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for the initial synthesis, organolithium reagents for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized indole compounds .
Scientific Research Applications
6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The phosphoryl group can also play a role in the compound’s biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
5-Bromoindole: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups
Uniqueness
6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid is unique due to its combination of a brominated indole moiety and a phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
847944-58-5 |
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Molecular Formula |
C14H17BrNO6P |
Molecular Weight |
406.16 g/mol |
IUPAC Name |
6-[(5-bromo-1H-indol-3-yl)oxy-hydroxyphosphoryl]oxyhexanoic acid |
InChI |
InChI=1S/C14H17BrNO6P/c15-10-5-6-12-11(8-10)13(9-16-12)22-23(19,20)21-7-3-1-2-4-14(17)18/h5-6,8-9,16H,1-4,7H2,(H,17,18)(H,19,20) |
InChI Key |
UOWQPXNXKMMZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)OCCCCCC(=O)O |
Origin of Product |
United States |
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